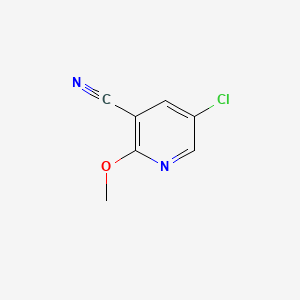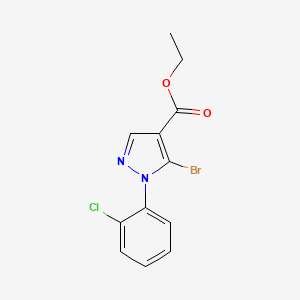![molecular formula C62H96B2O4S4 B572514 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1221254-05-2](/img/structure/B572514.png)
2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound with the empirical formula C62H96B2O4S4 and a molecular weight of 1055.31 g/mol . This compound is known for its unique structure, which includes thiophene and dithiophene units, making it a valuable material in various scientific research fields, particularly in the development of high-performance polymer solar cells .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of organic semiconducting materials , suggesting that its targets could be related to electronic devices rather than biological systems.
Mode of Action
The mode of action of this compound is likely related to its electronic properties. As a component of organic semiconducting materials, it may contribute to the conductivity and other electronic characteristics of these materials .
Biochemical Pathways
Instead, it may influence the properties of materials in which it is incorporated, such as their conductivity .
Result of Action
The result of this compound’s action would be determined by its role in the material in which it is incorporated. For example, in an organic semiconductor, it may contribute to the material’s electronic properties .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a type of organic semiconductor, which means it can conduct electricity under certain conditions . This property is crucial for its role in organic solar cells .
Molecular Mechanism
The molecular mechanism of this compound is related to its electronic properties. It can absorb light and generate charge carriers, which can then be collected to generate electricity . This process is key to its function in organic solar cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound is stable under normal conditions . Its electronic properties can change over time due to factors such as light exposure and temperature .
Preparation Methods
The synthesis of 2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves several steps. One common method includes the borylation of benzylic C-H bonds in the presence of a palladium catalyst to form pinacol benzyl boronate . This compound can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts
Chemical Reactions Analysis
2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Polymer Solar Cells: It is used in the development of high-performance polymer solar cells due to its deep HOMO level and excellent electron-donating properties.
Organic Electronics: Its unique structure makes it suitable for use in organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar compounds include:
- 1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
- 6,12-Dihydro-6,6,12,12-tetrakis(4-octylphenyl)-2,8-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′]dithiophene
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of thiophene and dithiophene units, which provide distinct electronic properties .
Properties
IUPAC Name |
2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H96B2O4S4/c1-13-17-21-25-29-33-37-45-41-47(39-35-31-27-23-19-15-3)69-55(45)53-49-43-51(63-65-59(5,6)60(7,8)66-63)72-58(49)54(50-44-52(71-57(50)53)64-67-61(9,10)62(11,12)68-64)56-46(38-34-30-26-22-18-14-2)42-48(70-56)40-36-32-28-24-20-16-4/h41-44H,13-40H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNKXAWHHLJVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C(=C3S2)C6=C(C=C(S6)CCCCCCCC)CCCCCCCC)C7=C(C=C(S7)CCCCCCCC)CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H96B2O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857041 |
Source


|
| Record name | 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1055.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221254-05-2 |
Source


|
| Record name | 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)








